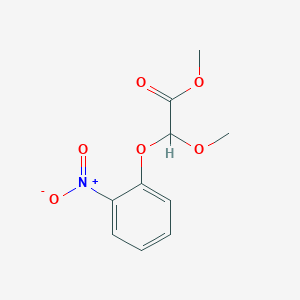
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO6 It is a derivative of phenol and is characterized by the presence of a nitro group and a methoxy group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate can be synthesized through the esterification of 2-nitrophenol with methyl 2-methoxyacetate. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-nitrophenoxy)acetate.
Reduction: Formation of 2-methoxy-2-(2-nitrophenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
科学的研究の応用
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals
作用機序
The mechanism of action of methyl 2-methoxy-2-(2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
類似化合物との比較
Similar Compounds
Methyl 2-nitrophenoxyacetate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methyl 4-nitrophenoxyacetate: The nitro group is positioned differently on the aromatic ring, affecting its reactivity and applications.
Ethyl 2-nitrophenoxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.
Uniqueness
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate is unique due to the presence of both a methoxy and a nitro group on the aromatic ring.
特性
分子式 |
C10H11NO6 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC名 |
methyl 2-methoxy-2-(2-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H11NO6/c1-15-9(12)10(16-2)17-8-6-4-3-5-7(8)11(13)14/h3-6,10H,1-2H3 |
InChIキー |
PCYOISMUPANLRY-UHFFFAOYSA-N |
正規SMILES |
COC(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole](/img/structure/B13338217.png)

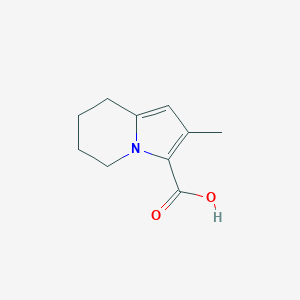

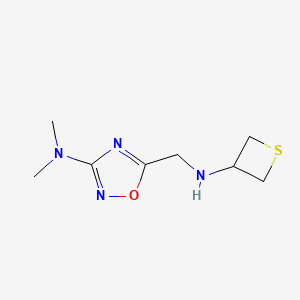
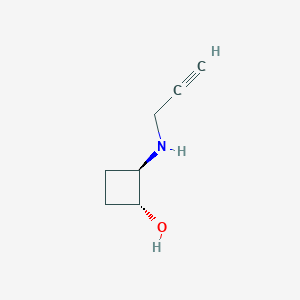
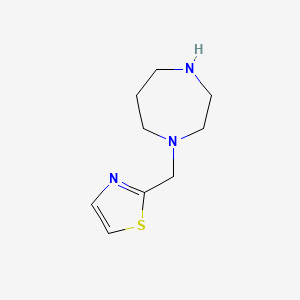
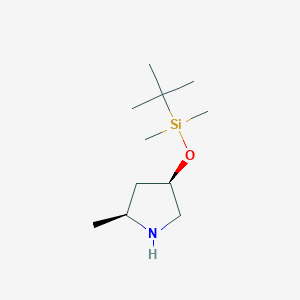

![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)

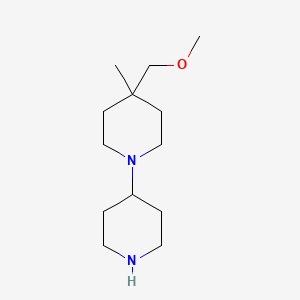
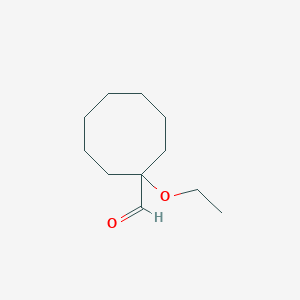
![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)
